molecular formula C9H12ClNO3 B1378177 Methyl 3-amino-2-methoxybenzoate hydrochloride CAS No. 1187927-19-0

Methyl 3-amino-2-methoxybenzoate hydrochloride

Cat. No.: B1378177
CAS No.: 1187927-19-0
M. Wt: 217.65 g/mol
InChI Key: OSEGJDPSUUUNNN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methoxybenzoate hydrochloride is an aromatic ester derivative featuring a benzoate backbone substituted with an amino group at the 3-position and a methoxy group at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules .

Properties

IUPAC Name

methyl 3-amino-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-6(9(11)13-2)4-3-5-7(8)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEGJDPSUUUNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-19-0
Record name Benzoic acid, 3-amino-2-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification and Salt Formation

  • Starting Material : The synthesis begins with 3-amino-2-methoxybenzoic acid.
  • Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst (e.g., hydrochloric acid) to form the methyl ester. This step often involves refluxing the mixture to ensure complete esterification.
  • Salt Formation : The resulting ester is then converted into its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production

In industrial settings, continuous flow reactors can be used to optimize reaction conditions and increase yield. Catalysts and automated systems may enhance efficiency.

Reaction Conditions

Step Reagents Conditions Outcome
Esterification Methanol, HCl Reflux Methyl ester formation
Salt Formation HCl Room temperature or mild heating Hydrochloride salt formation

Purification Methods

  • Recrystallization : The product is purified by recrystallization from an ethanol/water mixture.
  • Column Chromatography : Alternatively, purification can be achieved using silica gel with a CH₂Cl₂/MeOH gradient.

Analytical Techniques for Structural Confirmation

  • X-ray Crystallography : Useful for determining crystal structure and hydrogen bonding networks.
  • NMR Spectroscopy : Essential for assigning functional groups (e.g., ¹H and ¹³C NMR).
  • HPLC-MS : Used for purity assessment and molecular weight confirmation.

Challenges and Considerations

  • Solubility and Stability : The hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions.
  • Environmental Impact : Care should be taken to minimize waste and avoid environmental pollution during synthesis.

Chemical Reactions Analysis

Substitution Reactions

The methoxy and amino groups enable nucleophilic substitution, while the aromatic ring allows electrophilic substitution under specific conditions.

Bromination

  • Reagents/Conditions : N-Bromosuccinimide (NBS) in chloroform at 0°C [12].

  • Product : Methyl 4-amino-5-bromo-2-methoxybenzoate.

  • Mechanism : Electrophilic aromatic substitution occurs at the para position to the amino group due to its activating effect.

Chlorination

  • Reagents/Condients : Iodobenzene dichloride in acetone or tetrahydrofuran at <25°C [11].

  • Product : Methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Yield : >85% (industrial scale).

Sulfonation

  • Reagents/Conditions : Methanesulfonyl chloride in dichloromethane with DIEA [6].

  • Product : Methyl 2-methoxy-5-methylsulfonamidobenzoate.

  • Key Data :

    • Reaction Time : 4 hours.

    • Purity : ≥98% (HPLC).

Reduction Reactions

The amino group can be further reduced or modified via hydrogenation.

Nitro Group Reduction

  • Reagents/Conditions : H₂ gas with Pd/C or Pt/C in methanol/ethyl acetate [6,11].

  • Product : Methyl 3-amino-2-methoxybenzoate (from nitro precursor).

  • Yield : 93% (Pd/C, 5 hours) [11].

  • Key Data :

    • Pressure : 1–1.4 atm.

    • Temperature : Room temperature.

Ester Hydrolysis

  • Reagents/Conditions : NaOH in aqueous methanol (reflux) [2].

  • Product : 3-Amino-2-methoxybenzoic acid.

  • Yield : >90% (industrial protocols).

Amino Group Alkylation

  • Reagents/Conditions : Dimethyl sulfate in acetone with NaOH [11].

  • Product : Methyl 4-(methylamino)-2-methoxybenzoate.

  • Side Reactions : Minimal N-methylation due to optimized pH control.

Comparative Reaction Data

Reaction TypeReagentsConditionsProductYieldSource
BrominationNBS, CHCl₃0°C, 1.5 hoursMethyl 4-amino-5-bromo-2-methoxybenzoate26%*
ChlorinationPhICl₂, acetone<25°C, 2 hoursMethyl 4-amino-5-chloro-2-methoxybenzoate85%
SulfonationMsCl, DIEA, CH₂Cl₂RT, 4 hoursMethyl 2-methoxy-5-methylsulfonamidobenzoate98%
Nitro ReductionH₂, Pd/C, MeOHRT, 5 hoursMethyl 3-amino-2-methoxybenzoate93%
Ester HydrolysisNaOH, H₂O/MeOHReflux, 6 hours3-Amino-2-methoxybenzoic acid>90%

*Yield lower due to competing side reactions.

Mechanistic Insights

  • Aromatic Substitution : The amino group directs electrophiles to the para position, while the methoxy group stabilizes intermediates via resonance [12].

  • Reduction Selectivity : Hydrogenation preferentially reduces nitro groups over esters or methoxy moieties due to steric and electronic factors [6].

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-2-methoxybenzoate hydrochloride has the molecular formula C₉H₁₁ClN O₂·HCl, with a molar mass of approximately 221.08 g/mol. The compound features several functional groups that contribute to its reactivity:

  • Amino Group : Facilitates hydrogen bonding and interaction with biological molecules.
  • Methoxy Group : Enhances solubility and biological activity.
  • Chloro Group : Increases lipophilicity and may influence receptor binding.

These structural characteristics make it a versatile compound for various applications.

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Ester Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids under acidic or basic conditions.

Biology

The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its potential as an enzyme inhibitor has been investigated, showing promise in modulating metabolic pathways relevant to diseases.

Medicine

This compound is being explored for its therapeutic properties, particularly:

  • Anticancer Activity : Recent studies have demonstrated its cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal cancer) and MES-SA (uterine sarcoma), as summarized in Table 1.
CompoundCell LineIC₅₀ (μM)Observations
Methyl 3-amino-2-methoxybenzoateHCT-11615.4Effective against drug-resistant variants
Methyl 3-amino-2-methoxybenzoateMES-SA12.8Enhanced activity compared to non-substituted analogs

The presence of the methoxy group appears to enhance the cytotoxicity of this class of compounds.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as a reagent in various organic reactions makes it valuable for synthesizing fine chemicals.

Anticancer Activity

A notable study evaluated the effectiveness of this compound against resistant cancer cell lines. The compound was tested alongside standard chemotherapeutics, demonstrating lower IC₅₀ values, indicating superior potency compared to traditional treatments.

Enzyme Interaction Studies

Research into the compound's interaction with enzymes revealed that it acts as a competitive inhibitor. This characteristic suggests potential applications in drug design aimed at modulating enzyme functions in metabolic diseases or cancer.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Metabutoxycaine Hydrochloride
  • Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride (C₁₇H₂₈N₂O₂•HCl) .
  • Key Differences: Substituents: Replaces the methoxy group with a butyloxy group and introduces a diethylaminoethyl ester chain. Application: Used as a local anesthetic, contrasting with Methyl 3-amino-2-methoxybenzoate hydrochloride’s role as a synthetic intermediate. Reactivity: The bulky diethylaminoethyl group in Metabutoxycaine reduces steric accessibility compared to the simpler methyl ester in the target compound.
Methyl 2-amino-3-methylbutanoate Hydrochloride
  • Structure: Aliphatic ester with a branched-chain amino acid backbone (CAS 5619-05-6) .
  • Key Differences: Backbone: Aliphatic butanoate vs. aromatic benzoate. Functionality: Used in peptide synthesis (e.g., valine derivatives), whereas the target compound is tailored for aromatic heterocycle synthesis. Solubility: Higher hydrophilicity due to the aliphatic chain compared to the aromatic system.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Structure: Chiral aliphatic ester with a methylamino group and geminal dimethyl substituents (CAS disclosed in EP 4374877) .
  • Key Differences: Stereochemistry: The (S)-configuration enables enantioselective applications, unlike the planar aromatic target compound. Applications: Intermediate in chiral drug synthesis (e.g., kinase inhibitors), contrasting with the target’s use in non-chiral frameworks.
Table 1: Key Properties of this compound and Analogues
Compound Backbone Substituents Application Key Reference
Methyl 3-amino-2-methoxybenzoate HCl Aromatic 3-NH₂, 2-OCH₃ Heterocycle synthesis
Metabutoxycaine HCl Aromatic 3-NH₂, 2-O(CH₂)₃CH₃, diethylamino Local anesthetic
Methyl 2-amino-3-methylbutanoate HCl Aliphatic 2-NH₂, 3-CH(CH₃)₂ Peptide intermediates
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Aliphatic 2-NHCH₃, 3,3-(CH₃)₂ Chiral drug synthesis

Biological Activity

Methyl 3-amino-2-methoxybenzoate hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, including medicinal chemistry and enzymology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an amino group and a methoxy group on a benzoate ring, which contribute to its unique chemical reactivity and biological activity. The specific positioning of these functional groups allows for interactions with various biological targets, making it a valuable compound in both research and industrial applications.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This is particularly relevant in studies related to metabolic pathways where enzyme regulation is crucial.
  • Substrate Activity : It may also function as a substrate in enzymatic reactions, facilitating biochemical processes that are essential for cellular function.

The amino and methoxy groups are critical for these interactions, modulating the activity of various biochemical pathways.

Enzymatic Interactions

Research indicates that this compound is utilized to study enzyme interactions. It has been shown to affect the kinetics of certain enzymes, providing insights into metabolic pathways. For instance, it can inhibit enzymes involved in the synthesis of key biomolecules or participate in metabolic transformations.

Case Studies

  • Enzyme Kinetics Study : A study evaluated the inhibitory effects of this compound on specific enzymes involved in drug metabolism. The results demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in modulating drug efficacy .
  • Therapeutic Applications : Investigations into the compound's ability to interact with biological targets have highlighted its potential role in drug development. For example, analogs of this compound have been explored for their anti-inflammatory properties, showing promise in reducing cytokine levels in stimulated macrophage cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
Methyl 2-amino-3-methoxybenzoateDifferent amino group positionLess versatile due to structural constraints
Methyl 3-aminobenzoateLacks methoxy groupReduced reactivity and biological activity
Methyl 3-amino-4-methoxybenzoateMethoxy group in different positionSimilar activity but altered specificity

The distinct arrangement of functional groups in this compound contributes to its unique reactivity and biological effects.

Applications in Research and Industry

This compound is widely used across several domains:

  • Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical agents targeting various diseases.
  • Biological Research : The compound is instrumental in studying enzyme interactions and metabolic pathways, aiding in the understanding of biochemical processes.
  • Industrial Use : Its unique properties make it valuable in the production of dyes and specialty chemicals.

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 3-amino-2-methoxybenzoate hydrochloride be optimized for high yield and purity?

  • Methodological Answer : The hydrochloride salt formation can be optimized using acid hydrolysis in dioxane under controlled conditions. For example, adding concentrated hydrochloric acid (HCl) in a 1:4 molar ratio to the freebase dissolved in dioxane, followed by stirring at room temperature for 1–2 hours, achieves near-quantitative yields . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) enhances purity. Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 chloroform:methanol) and confirming purity via HPLC (>98%) is critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of dust/aerosols .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Key peaks include δ ~3.8 ppm (methoxy group), δ ~6.5–7.5 ppm (aromatic protons), and δ ~8.5 ppm (amine protons in DMSO-d6) .
  • HPLC : Use a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) to confirm purity (>98%) and monitor degradation products .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z ~215 (freebase) and adducts (e.g., [M+Na]+) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The methoxy group at the 2-position acts as an electron-donating group, stabilizing intermediates via resonance and directing electrophilic substitution to the para position. Comparative studies using Hammett substituent constants (σ) can quantify electronic effects. For example, replacing the methoxy group with a methyl group (σ ~-0.17 vs. ~-0.15) reduces resonance stabilization, lowering reaction rates in acylations by ~20% . Kinetic studies under varying pH (e.g., 4–9) and temperature (25–60°C) using stopped-flow spectrophotometry provide mechanistic insights .

Q. What strategies mitigate degradation of this compound under accelerated stability conditions (e.g., high humidity, elevated temperature)?

  • Methodological Answer :

  • Lyophilization : Freeze-drying the hydrochloride salt reduces hydrolytic degradation by removing water, improving stability at 40°C/75% RH by >6 months .
  • Excipient Screening : Co-formulation with cyclodextrins (e.g., β-CD) or cellulose derivatives (e.g., HPMC) at 1:1 molar ratios reduces hydrolysis rates by 30–50% via molecular encapsulation .
  • pH Optimization : Buffering solutions to pH 4–5 (acetate buffer) minimizes acid-catalyzed degradation, as shown by Arrhenius plots of degradation kinetics .

Q. How can in vitro models assess the compound’s potential as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the benzoate scaffold via Suzuki coupling (e.g., introducing fluorophenyl groups at the 5-position) and test inhibitory activity against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay .
  • Microbiological Assays : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values <50 µg/mL indicate potency) .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., 3-amino-2-methoxybenzoic acid) in simulated gastric fluid (pH 1.2) and hepatic microsomes .

Contradictions and Considerations

  • Safety Data Variability : Some safety sheets recommend full-body chemical suits for high-concentration handling , while others specify basic PPE . Risk assessments should prioritize exposure levels and local regulations.
  • Synthetic Yield Claims : Patent data reports 100% yields for analogous compounds, but practical yields may drop to 70–80% due to side reactions (e.g., over-alkylation), necessitating optimization .

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